N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide -

N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

Catalog Number: EVT-3817113
CAS Number:
Molecular Formula: C21H16F4N2O3S
Molecular Weight: 452.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent Class I selective histone deacetylase (HDAC) inhibitor. It exhibits strong antitumor activity in vitro and in vivo, particularly against human myelodysplastic syndrome (SKM-1) cells. []
  • Relevance: While structurally distinct from N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, this compound shares the presence of a 4-fluorophenyl moiety. Additionally, both compounds demonstrate biological activity against cancer cell lines, suggesting potential research interest in their shared and distinct structural elements. []

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

  • Compound Description: Originally identified for its anti-malarial properties, MMV665807 also exhibits potent anti-staphylococcal and anti-biofilm activities. It effectively kills methicillin-resistant and methicillin-sensitive Staphylococcus aureus biofilms. []
  • Relevance: Both MMV665807 and N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide share the [3-(trifluoromethyl)phenyl]benzamide core structure. This shared motif suggests potential similarities in their physicochemical properties and could be a point of interest for further structure-activity relationship studies. []

3-[4-(2-Fluorobenzoyl) Piperazine-1-Carbonyl]-N-[3-(Trifluoromethyl)Phenyl] Benzamide

  • Compound Description: This benzamide derivative displays significant anti-tuberculosis activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. Molecular docking studies indicate it binds strongly to the enzyme enoyl-[acyl-carrying protein]-reductase (InhA), a known target for anti-tuberculosis drugs like isoniazid. []
  • Relevance: This compound shares the [3-(trifluoromethyl)phenyl]benzamide core structure with N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. The presence of this shared motif, alongside the compound's potent biological activity, highlights the potential of this structural class for medicinal chemistry exploration. []

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

  • Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death. It achieves this by targeting receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3). []
  • Relevance: While structurally distinct from N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, TAK-632 shares the presence of a 3-(trifluoromethyl)phenyl group. The different core structures, coupled with the distinct biological activities of both compounds, highlight the versatility of this chemical group in medicinal chemistry. []

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide

  • Compound Description: This benzodiazepine derivative is a highly potent gamma-secretase inhibitor with potential applications in Alzheimer's disease treatment. []
  • Relevance: Although structurally distinct from the target compound, this compound shares the 4-fluorophenyl moiety with N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. This common feature could be investigated further to understand its influence on the physicochemical properties and potential biological activities of both compounds. []

1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban)

  • Compound Description: Razaxaban is a potent, selective, and orally bioavailable inhibitor of factor Xa, a key enzyme in the coagulation cascade. It has shown efficacy in preclinical antithrombotic models and was subsequently selected for clinical development. []
  • Relevance: Razaxaban and N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide share the presence of a trifluoromethyl group. Although situated within different core structures, this shared feature suggests a potential area of interest for comparative studies on their physicochemical and pharmacological properties. []

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide

  • Compound Description: This molecule represents a highly potent and selective inhibitor of phospholipase D2 (PLD2). It demonstrates significant selectivity over PLD1 and possesses a favorable pharmacokinetic profile. [, ]
  • Relevance: The presence of a fluorophenyl group in both this compound and N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, despite their distinct overall structures, presents an opportunity for investigating the contribution of this group to their respective biological activities and physicochemical properties. [, ]

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

  • Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of factor Xa. It exhibits a complex metabolic profile, undergoing various transformations including the formation of unusual glutamate conjugates. [, , ]
  • Relevance: Both DPC 423 and N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide belong to the class of trifluoromethyl-substituted pyrazole carboxamides. This shared scaffold, combined with their potent biological activities, highlights the potential of this structural class in drug discovery. [, , ]

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

  • Compound Description: This compound exhibits potent anticancer activity by inhibiting VEGFR and P-glycoprotein efflux pumps. It shows synergistic effects with doxorubicin in overcoming cancer chemoresistance. []
  • Relevance: This compound and N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide both contain a 4-fluorophenyl group. This shared structural feature, coupled with their respective biological activities, suggests a potential area for future research to explore the impact of this group on their pharmacological profiles. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

  • Compound Description: CHMFL-ABL-053 exhibits potent inhibitory activity against BCR-ABL, SRC, and p38 kinases, making it a promising candidate for treating chronic myeloid leukemia (CML). It displays good oral bioavailability and significant antitumor effects in vivo. []
  • Relevance: This compound shares the 3-(trifluoromethyl)benzamido moiety with N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. This structural similarity, coupled with their distinct biological activities, makes them intriguing subjects for comparative studies to elucidate the influence of their structural variations on their pharmacological profiles. []

Properties

Product Name

N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C21H16F4N2O3S

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C21H16F4N2O3S/c22-16-9-11-18(12-10-16)27(31(29,30)19-7-2-1-3-8-19)14-20(28)26-17-6-4-5-15(13-17)21(23,24)25/h1-13H,14H2,(H,26,28)

InChI Key

KFXCIFBIVKCPHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.